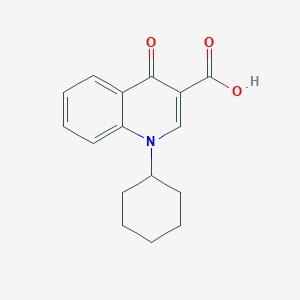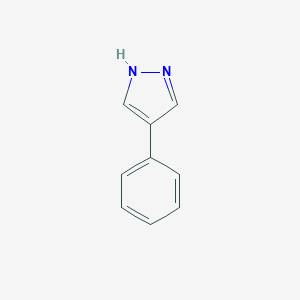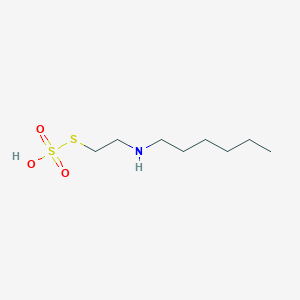
1-(2-Sulfosulfanylethylamino)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)hexane, also known as SIAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl-reactive compound that is commonly used as a cross-linking agent.
Mecanismo De Acción
1-(2-Sulfosulfanylethylamino)hexane reacts with sulfhydryl groups on proteins and other biomolecules, forming covalent bonds that cross-link the molecules. This cross-linking can alter the structure and function of the biomolecules, leading to changes in their biochemical and physiological properties.
Efectos Bioquímicos Y Fisiológicos
The cross-linking of biomolecules by 1-(2-Sulfosulfanylethylamino)hexane can have a variety of biochemical and physiological effects. For example, 1-(2-Sulfosulfanylethylamino)hexane has been shown to increase the stability and activity of enzymes, enhance the binding affinity of proteins, and alter the permeability of cell membranes. These effects can be used to study the function of biomolecules and to develop new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)hexane in lab experiments is its ability to cross-link biomolecules in a specific and controlled manner. This allows researchers to study the effects of cross-linking on specific biomolecules and to develop new tools for studying biomolecular interactions. However, 1-(2-Sulfosulfanylethylamino)hexane can also have non-specific effects on biomolecules, leading to unintended cross-linking and changes in their properties.
Direcciones Futuras
There are many potential future directions for the use of 1-(2-Sulfosulfanylethylamino)hexane in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on the cross-linking properties of 1-(2-Sulfosulfanylethylamino)hexane. Another area of interest is the study of the effects of 1-(2-Sulfosulfanylethylamino)hexane on the structure and function of membrane proteins, which are important targets for many drugs. Additionally, there is potential for the use of 1-(2-Sulfosulfanylethylamino)hexane in the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(2-Sulfosulfanylethylamino)hexane involves the reaction of 2-aminoethanethiol hydrochloride with 1,6-dibromohexane in the presence of sodium carbonate. The resulting product is then converted to 1-(2-Sulfosulfanylethylamino)hexane by reacting it with sodium sulfite and sodium bisulfite. The synthesis method of 1-(2-Sulfosulfanylethylamino)hexane is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)hexane has been widely used in scientific research due to its ability to cross-link proteins and other biomolecules. It has been used in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)hexane has also been used in the development of biosensors and in the study of enzyme kinetics.
Propiedades
Número CAS |
1921-42-2 |
|---|---|
Nombre del producto |
1-(2-Sulfosulfanylethylamino)hexane |
Fórmula molecular |
C8H19NO3S2 |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)hexane |
InChI |
InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |
Clave InChI |
CXYFHCXKHPYNBO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



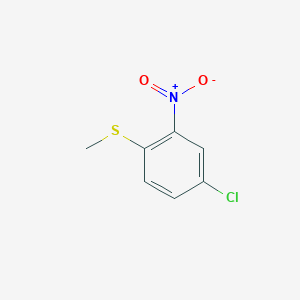
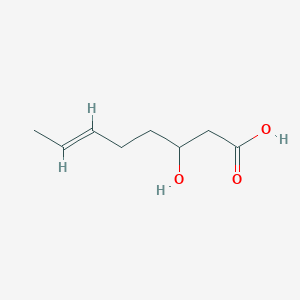
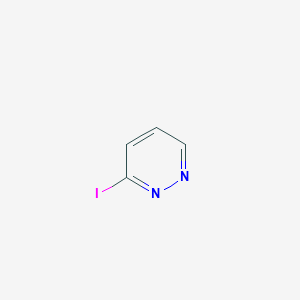
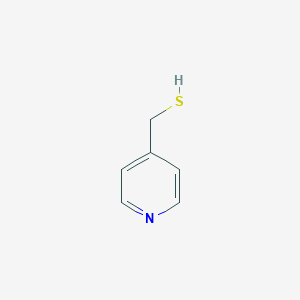

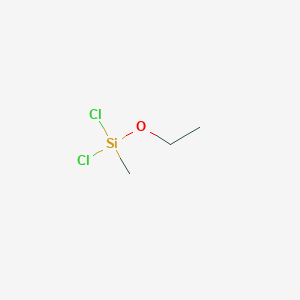
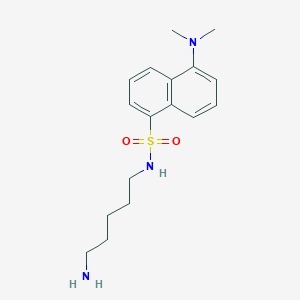

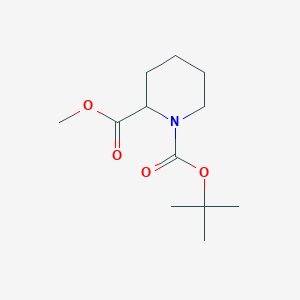

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)

